

Spectroscopic Profile of Triruthenium Dodecacarbonyl: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a pivotal organometallic cluster compound. The information presented herein is intended to serve as a core reference for researchers in various fields, including catalysis, materials science, and drug development, where the characterization of such complexes is crucial. This document summarizes quantitative spectroscopic data in structured tables, details relevant experimental protocols, and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the principal spectroscopic data for Triruthenium dodecacarbonyl, facilitating easy reference and comparison.

Table 1: Vibrational Spectroscopy Data

Spectroscopic Technique	Solvent/Medium	Peak Positions (cm ⁻¹)	Reference
Infrared (IR)	Hexane Solution	2061, 2031, 2011	[1]
Infrared (IR)	KBr	Not specified	[2]
Raman	Not specified	Not specified	



Table 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Key Observations	Reference
13 C	Not specified	~199.8	A single resonance is observed at room temperature due to the fluxional behavior of the carbonyl ligands.	
¹⁷ O	Not specified	Data not available in the searched literature.	A relevant study has been published, but the full text was not accessible to retrieve the specific data.[3] [4]	_

Table 3: Mass Spectrometry Data

Ionization Method	Key Fragments (m/z)	Fragmentation Pathway	Reference
Electron Ionization (EI)	639 (M+), 611, 583, 555, 527, 499, 471, 443, 415, 387, 359, 331, 303	Sequential loss of the twelve carbonyl (CO) ligands from the parent molecular ion [Ru ₃ (CO) ₁₂]+.[5][6]	[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are based on established practices for the analysis of air-sensitive organometallic



compounds like Triruthenium dodecacarbonyl.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl stretching frequencies, which are indicative of the molecule's structure and bonding.

Methodology (Solution Phase):

- Sample Preparation: A dilute solution of Triruthenium dodecacarbonyl is prepared in a dry, infrared-transparent solvent such as hexane or cyclohexane under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - The IR cell (e.g., a liquid cell with NaCl or KBr windows) is first filled with the pure solvent to record a background spectrum.
 - The cell is then carefully cleaned, dried, and filled with the sample solution.
 - The sample spectrum is recorded.
 - The final spectrum is obtained by subtracting the solvent background from the sample spectrum.
 - Typical spectral range for carbonyl stretching vibrations is 1600-2200 cm⁻¹.

Methodology (Solid State - KBr Pellet):

- Sample Preparation: A small amount of finely ground Triruthenium dodecacarbonyl is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.



 Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample compartment is typically used for reference.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the carbon environment of the carbonyl ligands and understand the dynamic processes in solution.

Methodology:

- Sample Preparation: A solution of Triruthenium dodecacarbonyl is prepared in a deuterated solvent (e.g., CDCl₃, C₀D₀) in an NMR tube under an inert atmosphere. The concentration should be sufficient to obtain a good signal-to-noise ratio.
- Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.
- Data Acquisition:
 - The spectrometer is tuned to the ¹³C frequency.
 - A proton-decoupled ¹³C{¹H} NMR spectrum is acquired. This simplifies the spectrum by removing ¹H-¹³C couplings.
 - Due to the low natural abundance of ¹³C and potentially long relaxation times for carbonyl carbons, a sufficient number of scans and an appropriate relaxation delay (d1) are crucial for obtaining a good quality spectrum.
 - Variable-temperature NMR studies can be performed to investigate the fluxional processes. At low temperatures, the exchange of carbonyl ligands may be slowed down, potentially leading to the observation of multiple resonances corresponding to the inequivalent axial and equatorial carbonyls.

Mass Spectrometry

Objective: To determine the molecular weight of the cluster and to study its fragmentation pattern.



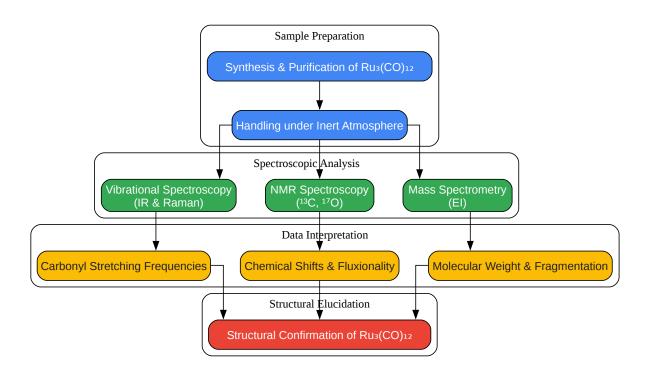
Methodology (Electron Ionization - EI):

- Sample Introduction: The solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated in the vacuum of the ion source to induce sublimation.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For Triruthenium dodecacarbonyl, the primary fragmentation pathway involves the sequential loss of the twelve CO ligands.[6]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of Triruthenium dodecacarbonyl.





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Caption: General workflow for the spectroscopic characterization of Triruthenium dodecacarbonyl.

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